2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a 1H-indole core substituted at the 1-position with a 2-oxo-2-(piperidin-1-yl)ethyl group. A sulfanyl (-S-) linker connects the indole’s 3-position to an acetamide moiety, which is further substituted with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, while the piperidine ring may influence receptor binding .
Properties
IUPAC Name |
2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O3S/c25-24(26,27)33-18-10-8-17(9-11-18)28-22(31)16-34-21-14-30(20-7-3-2-6-19(20)21)15-23(32)29-12-4-1-5-13-29/h2-3,6-11,14H,1,4-5,12-13,15-16H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBSTOWJVQNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide , also known under various synonyms including N,N-diethyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)acetamide, is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H29N3O2S |
| Molecular Weight | 387.5 g/mol |
| IUPAC Name | N,N-diethyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
| SMILES | CCN(CC)C(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
| LogP | 3.6387 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
- Neuroprotective Effects : Research indicates that the compound may possess neuroprotective properties, potentially beneficial in the treatment of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology evaluated the anticancer properties of various indole derivatives, including this compound. The results demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating superior efficacy in inhibiting tumor growth in vitro .
Study 2: Antimicrobial Activity
In a comparative analysis of antimicrobial agents, this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for developing new antibiotics .
Study 3: Neuroprotection
Research conducted on neuroprotective effects revealed that treatment with this compound reduced neuronal apoptosis in models of oxidative stress. The study highlighted its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with indole structures often exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The unique combination of the piperidine and indole rings in this compound suggests potential as a therapeutic agent against various diseases.
Anticancer Activity
Studies have shown that similar compounds can inhibit cancer cell proliferation. The presence of the indole structure is linked to the inhibition of certain kinases involved in cancer progression. Investigations into the specific mechanisms of action for this compound are ongoing, with preliminary results indicating it may induce apoptosis in cancer cells.
Neuropharmacology
The piperidine component suggests potential applications in treating neurological disorders. Compounds that modulate neurotransmitter systems can be developed from this structure, aiming to address conditions such as depression or anxiety.
Antimicrobial Properties
Initial screening of related compounds has demonstrated antimicrobial activity against various bacterial strains. The sulfanyl group may enhance the compound's ability to penetrate bacterial cell walls, making it a candidate for further development as an antibiotic.
Case Studies
Several studies highlight the applications of structurally similar compounds:
-
Indole Derivatives in Cancer Therapy
- A study published in Cancer Research demonstrated that indole derivatives can effectively inhibit tumor growth in preclinical models, suggesting that modifications to the indole structure could enhance efficacy against specific cancer types.
-
Piperidine-Based Antidepressants
- Research featured in Journal of Medicinal Chemistry explored piperidine derivatives as potential antidepressants, indicating that modifications to the piperidine ring can significantly impact their pharmacological profiles.
-
Antimicrobial Testing
- A comparative study published in Antimicrobial Agents and Chemotherapy evaluated various sulfanyl compounds against resistant bacterial strains, revealing promising results for certain derivatives.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations in Indole Derivatives
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
- Key Difference : The acetamide’s N-substituent is 4-fluorobenzyl instead of 4-(trifluoromethoxy)phenyl.
- Implications : Reduced electron-withdrawing effects compared to the trifluoromethoxy group may lower metabolic resistance but improve solubility. Piperidine and sulfanyl groups are conserved, suggesting similar target engagement .
2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851)
- Key Difference : 4-Chlorobenzyl at the indole’s 1-position and pyridin-4-yl on the acetamide.
- Implications : The chloro group increases hydrophobicity, while the pyridine ring may enhance hydrogen bonding. This compound is a potent tubulin inhibitor, suggesting that the target compound’s trifluoromethoxy group could modulate similar pathways with improved pharmacokinetics .
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide
Heterocyclic Modifications in Related Scaffolds
2-{[3-(4-Ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- Key Difference : A pyrimidoindole core replaces the simple indole.
- The ethoxy group may prolong half-life but reduce solubility .
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
Physicochemical Comparison
*Estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
